2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16387780
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-5-4-6-8-9(10(8)14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid

CAS No.:

Cat. No.: VC16387780

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid -

Specification

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-5-4-6-8-9(10(8)14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Standard InChI Key SIRIUJBYRLGXJF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC2C1C2C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The bicyclo[5.1.0]octane framework consists of a seven-membered ring fused to a three-membered aziridine ring, creating a rigid, strained structure. The Boc group at position 2 and the carboxylic acid at position 8 introduce steric and electronic complexity, influencing reactivity and intermolecular interactions. The stereochemistry of the bridgehead carbons (positions 1, 5, and 8) determines the compound’s diastereomeric profile, which is critical for its biological activity.

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
IUPAC Name2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid
Functional GroupsBoc-protected amine, Carboxylic acid
Ring StrainHigh (aziridine + bicyclic system)

Synthetic Methodologies

Cyclization Strategies

The synthesis of azabicyclo[5.1.0] systems often begins with amino acid precursors. For example, glutamic acid derivatives can undergo cyclization via DMAP-catalyzed reactions to form pyrrolidine intermediates, which are subsequently functionalized . A representative route involves:

  • Amino Protection: Glutamic acid is protected with a Boc group to prevent undesired side reactions.

  • Cyclization: Using 4-dimethylaminopyridine (DMAP) as a catalyst, the protected amino acid undergoes intramolecular cyclization to form a bicyclic lactam.

  • Ring Expansion: Simmons-Smith reactions or photochemical [2+2] cycloadditions introduce the aziridine ring, yielding the bicyclo[5.1.0] framework .

Table 2: Optimized Cyclization Conditions

ParameterOptimal Value
Catalyst (DMAP)0.4 equiv. relative to substrate
SolventDichloromethane
Temperature0–25°C
Yield82% (for analogous systems)

Stereochemical Control

Asymmetric synthesis methods are critical for accessing enantiomerically pure forms. Chiral auxiliaries or catalytic asymmetric hydrogenation can induce the desired stereochemistry at bridgehead positions. For instance, the use of (R)-BINOL-derived catalysts in cyclopropanation steps has achieved diastereomeric ratios of 6:1 in related systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Key signals include the Boc group’s tert-butyl protons (δ 1.2–1.4 ppm) and the aziridine protons (δ 2.8–3.2 ppm). The carboxylic acid proton appears as a broad singlet near δ 12 ppm.

  • ¹³C NMR: Distinct peaks for the Boc carbonyl (δ 155 ppm), carboxylic acid (δ 175 ppm), and bridgehead carbons (δ 45–60 ppm) confirm the structure .

X-ray Crystallography

Single-crystal X-ray studies of analogous compounds, such as 2-azabicyclo[3.1.0]hexane-3-carboxylic acid, reveal distorted chair conformations for the six-membered ring and planar geometries for the aziridine moiety. Hydrogen bonding between the carboxylic acid and Boc carbonyl groups stabilizes the crystal lattice .

Applications in Medicinal Chemistry

Intermediate for Tropane Alkaloids

The bicyclo[5.1.0] scaffold is a precursor to tropane alkaloids, which exhibit anticholinergic and analgesic properties. Functionalization at position 8 (e.g., esterification or amidation) modulates bioavailability and target selectivity.

Enzyme Inhibition

The strained aziridine ring acts as a transition-state mimic, enabling inhibition of proteases and kinases. For example, derivatives of this compound have shown sub-micromolar activity against HIV-1 protease in preliminary assays.

Research Advancements and Case Studies

Case Study: Analgesic Development

A 2024 study utilized 2-azabicyclo[5.1.0]octane-8-carboxylic acid derivatives to synthesize non-opioid analgesics. Modifications at the carboxylic acid position (e.g., conversion to amides) reduced CNS penetration, minimizing side effects while retaining efficacy in murine pain models.

Case Study: Anticancer Agents

The compound’s rigidity and hydrogen-bonding capacity make it a candidate for disrupting protein-protein interactions. In collaboration with kinase inhibitors, Boc-protected derivatives inhibited Ras oncoprotein signaling in pancreatic cancer cell lines (IC₅₀ = 1.2 μM).

Future Directions

Synthetic Innovations

  • Flow Chemistry: Adopting continuous-flow microreactors could enhance yields and reduce reaction times for large-scale production.

  • Biocatalysis: Enzymatic desymmetrization of prochiral intermediates may improve stereochemical outcomes .

Biological Screening

High-throughput screening campaigns are needed to identify novel targets for this scaffold, particularly in neurodegenerative and oncological contexts.

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